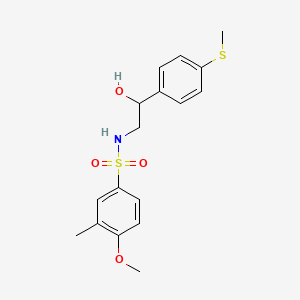

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Molecular Formula: C₁₇H₂₁NO₄S₂ Molecular Weight: 367.5 g/mol . This sulfonamide derivative features a hydroxyethyl group attached to a 4-(methylthio)phenyl moiety and a 4-methoxy-3-methylbenzenesulfonamide core. The methylthio (SCH₃) group enhances lipophilicity, while the methoxy (OCH₃) and methyl (CH₃) substituents modulate electronic and steric properties. The hydroxyl (-OH) group may contribute to hydrogen bonding, influencing solubility and target interactions .

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S2/c1-12-10-15(8-9-17(12)22-2)24(20,21)18-11-16(19)13-4-6-14(23-3)7-5-13/h4-10,16,18-19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZMYWNQMQUALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Initial Reagent Selection: To synthesize N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, starting materials include 4-methoxy-3-methylbenzenesulfonyl chloride and 2-(4-(methylthio)phenyl)ethanol.

Reaction Conditions: The synthesis proceeds via a nucleophilic substitution reaction. The 2-(4-(methylthio)phenyl)ethanol reacts with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine under mild conditions.

Final Purification: The resultant product is purified using recrystallization or column chromatography to yield the desired compound.

Industrial Production Methods: Industrial synthesis adapts these laboratory methods for scalability, ensuring high yield and purity by optimizing reaction parameters like temperature, solvent choice, and reaction time. Continuous flow reactors might be employed for large-scale production to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can undergo reduction under specific conditions to yield amine derivatives, using agents like lithium aluminum hydride.

Substitution: The aromatic rings can participate in electrophilic substitution reactions due to the presence of activating groups like methoxy and hydroxyl.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Acid or base catalysts, depending on the type of substitution reaction.

Major Products:

Sulfoxides or Sulfones: from oxidation.

Amine Derivatives: from reduction.

Substituted Aromatic Compounds: from electrophilic substitution.

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in the synthesis of metal complexes for catalytic processes.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacology: Potential lead compound for drug development due to its diverse reactivity.

Biological Studies: Used in studies involving enzyme inhibition or activation due to its structural complexity.

Industry:

Material Science: Incorporated in the development of novel materials with specific properties like enhanced thermal stability or electronic conductivity.

Mechanism of Action

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide exerts its effects primarily through its ability to interact with biological molecules via hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions affect molecular targets such as enzymes or receptors, modulating their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Compound 548 : N-(4-Hydroxy-3-((4-methoxyphenyl)amino)-2-methylbutan-2-yl)-4-methylbenzenesulfonamide

- Key Features: Contains a methoxyphenylamino group and a methylbutan-2-yl chain.

- Synthesis: Derived from an oxazolidinone intermediate via NaOH-mediated hydrolysis, yielding 93% efficiency .

- Spectroscopy : IR peaks at 3271 cm⁻¹ (O-H/N-H) and 1510 cm⁻¹ (C=C aromatic); distinct ¹H NMR signals for methoxy (δ 3.78 ppm) and sulfonamide protons .

- Comparison: The absence of a methylthio group reduces lipophilicity compared to the target compound.

S-Alkylated 1,2,4-Triazoles [10–15]

- Key Features : Fluorophenyl and halogenated (Cl/Br) substituents on triazole-thione cores .

- Spectroscopy: IR confirms C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) in thione tautomers. No C=O bands (1663–1682 cm⁻¹) due to tautomerization .

N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide

Pharmacological Analogues: Beta3-Adrenoceptor Agonists

CGP 12177 Analogues

- Example: (R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide .

- Key Features : Trifluoromethyl (CF₃) and pyridinyl groups.

- Pharmacology: Beta3-adrenoceptor agonist with antagonist activity at beta1/beta2 receptors. Demonstrates species-specific efficacy (higher in rats than humans) due to receptor heterogeneity .

- Comparison : The target compound’s methylthio group may offer better selectivity for human beta3-AR compared to CF₃-substituted analogues, which exhibit stronger electron-withdrawing effects.

Critical Analysis of Structural Impact on Bioactivity

- Methylthio (SCH₃) vs.

- Hydroxyethyl Group: Enhances aqueous solubility and target engagement via hydrogen bonding, unlike non-polar isobutyl or pyranyl groups in other sulfonamides .

- Methoxy vs. Trifluoromethyl : OCH₃ is electron-donating, possibly stabilizing receptor interactions, whereas CF₃ (in CGP 12177 analogues) may cause steric hindrance .

Q & A

Q. How can the synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide be optimized for reproducibility?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., pivaloyl chloride or benzoyl chloride derivatives) and reaction conditions (temperature, solvent polarity). For example, highlights the use of potassium carbonate as a base in acetonitrile for sulfonamide coupling reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield and purity. Validation through NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) identifies protons in the hydroxyethyl, methylthio, and methoxy groups. ¹³C NMR confirms carbon environments, particularly the sulfonamide linkage and aromatic substituents.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves stereochemistry, as demonstrated for structurally related sulfonamides in .

Q. How can fluorescence properties of this compound be determined for potential biological imaging applications?

- Methodological Answer : Use spectrofluorometric analysis (excitation/emission scans in solvents like ethanol or PBS) to identify Stokes shifts and quantum yields. details fluorescence intensity measurements using a spectrofluorometer with λex = 280 nm and λem = 320–450 nm. Quenching studies with biomolecules (e.g., bovine serum albumin) assess binding interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model this compound’s electronic structure and reactivity?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate molecular orbitals, electrostatic potentials, and thermochemical properties (e.g., Gibbs free energy of formation). demonstrates that incorporating exact exchange terms improves accuracy for sulfonamide derivatives, particularly in predicting bond dissociation energies and redox potentials .

Q. What strategies are effective for resolving contradictions in pharmacological data (e.g., conflicting IC₅₀ values across assays)?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (pH, temperature, solvent) to minimize variability.

- Orthogonal Assays : Compare results from fluorescence-based, radiometric, and enzymatic assays.

- Statistical Analysis : Use ANOVA or Bayesian modeling to assess significance of discrepancies. emphasizes cross-methodological validation in contested research scenarios .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity modifications?

- Methodological Answer :

- Substituent Variation : Systematically alter the methylthio, methoxy, or hydroxyethyl groups. For example, replace methylthio with ethylthio to assess hydrophobicity effects.

- In Silico Screening : Dock modified structures into target proteins (e.g., carbonic anhydrase II) using AutoDock Vina or Schrödinger Suite.

- Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. and provide precedents for sulfonamide bioactivity optimization .

Q. What experimental approaches mitigate degradation during long-term stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative conditions (H₂O₂).

- Analytical Monitoring : Track degradation products via HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid).

- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for storage. highlights similar protocols for hydroxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.